molecular formula C14H14Br2N2O2 B15171968 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine CAS No. 920752-33-6

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine

Cat. No.: B15171968
CAS No.: 920752-33-6
M. Wt: 402.08 g/mol
InChI Key: XAHAMFYEJSSJCU-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with bromine atoms at the 2- and 6-positions and an N-bound (2,4-dimethoxyphenyl)methyl group at the 4-position. The bromine substituents confer electrophilicity and steric bulk, while the dimethoxybenzyl moiety may enhance solubility and influence bioactivity through π-π interactions.

Properties

CAS No.

920752-33-6

Molecular Formula

C14H14Br2N2O2

Molecular Weight

402.08 g/mol

IUPAC Name

2,6-dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine

InChI

InChI=1S/C14H14Br2N2O2/c1-19-11-4-3-9(12(7-11)20-2)8-17-10-5-13(15)18-14(16)6-10/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

XAHAMFYEJSSJCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC(=NC(=C2)Br)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the 2,4-dimethoxyphenylmethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and the 2,4-dimethoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

Pyridine vs. Pyrimidine Derivatives

  • Target Compound : Pyridine core with two bromines and a dimethoxybenzyl group.
  • Diaveridine Hydrochloride (): Pyrimidine core with 2,4-diamino groups and a 3,4-dimethoxybenzyl substituent. The pyrimidine ring’s dual nitrogen atoms enhance hydrogen-bonding capacity, contributing to its antimicrobial activity.
  • N-Aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines (): Fused furan-pyrimidine systems with methyl groups. The rigid furan ring contrasts with the pyridine core, likely affecting conformational flexibility and binding kinetics .

Table 1: Core Structure Comparison

Compound Core Key Substituents Bioactivity/Use
Target Compound Pyridine 2,6-Br; N-(2,4-dimethoxybenzyl) Inferred antimicrobial potential
Diaveridine Hydrochloride Pyrimidine 2,4-NH₂; 5-(3,4-dimethoxybenzyl) Clinically used antimicrobial
N-Aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines Furopyrimidine 2,6-Me; aryl groups Conformationally restricted agents

Halogenation Patterns and Electronic Effects

  • Target Compound : 2,6-Dibromopyridine. Bromine’s electron-withdrawing nature deactivates the ring, directing further substitutions meta. Steric hindrance from the 2,6-positions may limit reactivity at the 4-amine site.
  • 3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine (): 3,5-Dibromo and 2,6-difluoro substitutions create a highly electron-deficient pyridine. The nitro and trifluoromethyl groups on the aryl amine further enhance electrophilicity, making this compound a specialized lab reagent .

Table 2: Halogen and Electronic Effects

Compound Halogen Positions Additional Substituents Reactivity Profile
Target Compound 2,6-Br N-(2,4-dimethoxybenzyl) Moderate electrophilicity
Compound 3,5-Br; 2,6-F 4-NO₂; 2-CF₃ High electrophilicity, lab use

Substituent Variations on the Benzyl Group

  • Target Compound : 2,4-Dimethoxybenzyl group. Methoxy groups improve solubility and may participate in hydrogen bonding.
  • Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (): The same dimethoxybenzyl group is attached to a pyrrolopyridazine core. The ester and hydroxyl groups here suggest use as a synthetic intermediate, highlighting the versatility of the dimethoxybenzyl moiety in diverse scaffolds .

Heterocyclic Hybrid Systems

  • 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acids (): Triazole cores with dimethoxyphenyl groups.

Q & A

Q. What are the established synthetic routes for 2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution with a benzylamine derivative. Key steps include:

Bromination : Use of PBr₃ or NBS (N-bromosuccinimide) in anhydrous dichloromethane under reflux to introduce bromine atoms at positions 2 and 6 of the pyridine ring .

Amine Coupling : Reaction of the dibrominated pyridine with (2,4-dimethoxyphenyl)methylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For crystalline intermediates, recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The aromatic protons of the dimethoxyphenyl group appear as doublets (δ 6.7–7.4 ppm), while pyridine protons show deshielded signals (δ 8.0–8.5 ppm) .
  • LCMS/HPLC : Confirm molecular weight (e.g., m/z ~440 [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Melting Point : Determined via differential scanning calorimetry (DSC) to assess crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during bromination?

  • Methodological Answer :
  • Solvent Selection : Anhydrous dichloromethane minimizes side reactions compared to THF .
  • Catalyst Screening : FeCl₃ or AlCl₃ enhances regioselectivity for 2,6-dibromination over mono- or tri-substituted products .
  • Temperature Control : Slow addition of brominating agents at 0°C reduces exothermic side reactions.

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography : Confirm molecular structure if ambiguity persists, as demonstrated for analogous furopyrimidines .

Q. What strategies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of cholinesterases or kinases at varying inhibitor concentrations (IC₅₀ determination) .
  • Docking Studies : Perform in silico molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., acetylcholinesterase PDB: 4EY7) to predict binding modes .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess logP, solubility, and cytochrome P450 interactions.
  • QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using CoMFA or CoMSIA models .

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